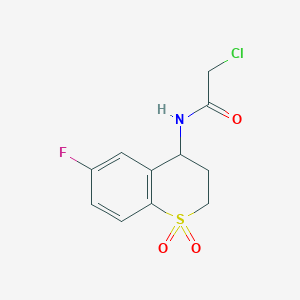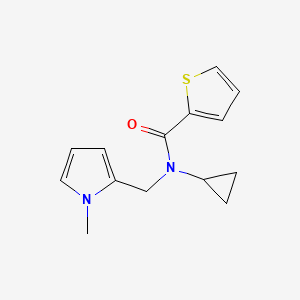![molecular formula C23H29N3O2 B2523658 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine CAS No. 2034468-97-6](/img/structure/B2523658.png)
4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, Suzuki–Miyaura coupling requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol) under inert atmosphere conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal and industrial applications.
Piperidine derivatives: These compounds contain the piperidine ring and are also widely used in drug development and organic synthesis.
Uniqueness
4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is unique due to its combination of three distinct ring structures (pyridine, piperidine, and pyrrolidine), which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(20-8-12-24-13-9-20)25-15-10-21(11-16-25)26-14-4-7-22(26)18-28-17-19-5-2-1-3-6-19/h1-3,5-6,8-9,12-13,21-22H,4,7,10-11,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKBKZYZNBYCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate](/img/structure/B2523576.png)
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(ethanesulfonyl)benzamide](/img/structure/B2523577.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxyacetamide](/img/structure/B2523579.png)
![3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2523580.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)
![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)
![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)
![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE](/img/structure/B2523593.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2523597.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2523598.png)
